molecular formula C15H30O2 B14567739 3-Ethylpentan-3-yl 2,2-diethylbutanoate CAS No. 61666-32-8

3-Ethylpentan-3-yl 2,2-diethylbutanoate

Cat. No.: B14567739
CAS No.: 61666-32-8
M. Wt: 242.40 g/mol
InChI Key: OOSRBSJCCGOXBX-UHFFFAOYSA-N
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Description

3-Ethylpentan-3-yl 2,2-diethylbutanoate is a chemical compound with the molecular formula C14H28O2. It is an ester derived from 3-ethylpentan-3-ol and 2,2-diethylbutanoic acid. This compound is characterized by its branched structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylpentan-3-yl 2,2-diethylbutanoate typically involves the esterification reaction between 3-ethylpentan-3-ol and 2,2-diethylbutanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethylpentan-3-yl 2,2-diethylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-ethylpentan-3-ol and 2,2-diethylbutanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: 3-Ethylpentan-3-ol and 2,2-diethylbutanoic acid.

    Reduction: 3-Ethylpentan-3-ol and 2,2-diethylbutanol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

3-Ethylpentan-3-yl 2,2-diethylbutanoate has several applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and as a precursor in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3-ethylpentan-3-yl 2,2-diethylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active alcohol and acid components. These components can then interact with various biological pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylpentan-3-yl acetate: An ester with a similar structure but different acid component.

    2,2-Diethylbutyl acetate: Another ester with a similar acid component but different alcohol component.

    3-Ethylpentan-3-yl propanoate: An ester with a similar alcohol component but different acid component.

Uniqueness

3-Ethylpentan-3-yl 2,2-diethylbutanoate is unique due to its specific combination of 3-ethylpentan-3-ol and 2,2-diethylbutanoic acid, which imparts distinct chemical and physical properties. Its branched structure and specific ester bond make it a valuable compound for various applications in research and industry.

Properties

CAS No.

61666-32-8

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

3-ethylpentan-3-yl 2,2-diethylbutanoate

InChI

InChI=1S/C15H30O2/c1-7-14(8-2,9-3)13(16)17-15(10-4,11-5)12-6/h7-12H2,1-6H3

InChI Key

OOSRBSJCCGOXBX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C(=O)OC(CC)(CC)CC

Origin of Product

United States

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